Ethyl 4-(piperidine-1-carbonylamino)benzoate
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Overview
Description
Ethyl 4-(piperidine-1-carbonylamino)benzoate is a chemical compound known for its diverse applications in scientific research. It is utilized in various fields such as pharmaceuticals, organic synthesis, and material science due to its unique properties and versatility
Mechanism of Action
Target of Action
Ethyl 4-(piperidine-1-carbonylamino)benzoate is a chemical compound used in scientific research. and local anesthetic effects .
Mode of Action
For instance, some compounds have been found to inhibit COX-1 and COX-2 enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
For example, some compounds have been found to inhibit the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(piperidine-1-carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperidine and ethyl chloroformate. The process can be carried out under mild conditions, often using a base such as triethylamine to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for high conversion rates and selectivity, optimizing the reaction time and sequences to enhance productivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(piperidine-1-carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amine groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(piperidine-1-carbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Comparison with Similar Compounds
Piperidine: A simple heterocyclic compound with a wide range of pharmacological activities.
Piperine: An alkaloid with significant therapeutic potential, especially in cancer treatment.
Benzocaine: An ester of p-aminobenzoic acid used as a local anesthetic
Uniqueness: Ethyl 4-(piperidine-1-carbonylamino)benzoate stands out due to its combined structural features of a benzoate ester and a piperidine moiety. This unique combination allows it to exhibit diverse chemical reactivity and a broad spectrum of applications in various fields.
Properties
IUPAC Name |
ethyl 4-(piperidine-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPOIOGRAUSTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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